3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine
Description
Properties
CAS No. |
116599-51-0 |
|---|---|
Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 |
IUPAC Name |
2H-triazolo[4,5-c]pyridin-7-amine |
InChI |
InChI=1S/C5H5N5/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H,6H2,(H,8,9,10) |
InChI Key |
DEYDOLNUXYTAHV-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NNN=C2C=N1)N |
Origin of Product |
United States |
Preparation Methods
Cyclization via Diazotization
Diazotization represents a cornerstone method for constructing the triazole ring system. This approach leverages ortho-diamine intermediates, which undergo cyclization upon treatment with nitrous acid (HNO₂) or its equivalents. For example, in the synthesis of structurally analogous triazolo-furo-pyridines, researchers achieved a 70% yield by treating an ortho-diamine precursor with sodium nitrite (NaNO₂) in acetic acid/water (1:1) at 0°C. The reaction proceeds via the generation of a diazonium intermediate, which spontaneously cyclizes to form the triazole ring.
Key steps include:
-
Preparation of the ortho-diamine precursor through Pd-catalyzed hydrogenation of nitro groups.
-
Cyclization under acidic conditions (e.g., HCl or CH₃COOH) to facilitate diazonium formation.
-
Neutralization with sodium bicarbonate to quench excess acid and extract the product into organic solvents.
This method is particularly advantageous for substrates sensitive to harsh conditions, as it operates at low temperatures and avoids transition-metal catalysts.
Cyclization with tert-Butyl Nitrite
Alternative cyclization strategies employ tert-butyl nitrite (t-BuONO) under mild conditions. In a seminal study, diamines derived from 4-chloro-3-nitropyridine were treated with t-BuONO to yield triazolo[4,5-c]pyridine derivatives. The reaction mechanism involves nitrosative deamination, where t-BuONO acts as both a nitrosating agent and base, facilitating cyclization without requiring strong acids.
Reaction Conditions:
-
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
-
Temperature: Room temperature (23°C).
-
Yield: ~65–75% after purification by silica gel chromatography.
This method is favored for its compatibility with air-sensitive reagents and scalability in continuous flow reactors.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of nitro precursors but may complicate purification. In contrast, acetic acid/water mixtures improve diazotization yields by stabilizing reactive intermediates. Catalytic systems, such as Pd/Al₂O₃ for hydrogenation, reduce reaction times from hours to minutes while maintaining >90% conversion rates.
Temperature and Stoichiometry
Cyclization reactions exhibit strong temperature dependence. Diazotization at 0°C minimizes side reactions like over-oxidation, whereas t-BuONO-mediated cyclization proceeds efficiently at 23°C. Stoichiometric excess of NaNO₂ (1.5–2.0 equivalents) ensures complete conversion of diamines, though higher equivalents risk nitrosative degradation.
Functionalization and Introduction of the 7-Amino Group
The 7-amino group is typically introduced via two strategies:
Reduction of Nitro Precursors
Nitro groups at position 7 are reduced to amines using transfer hydrogenation with ammonium formate and Pd/C. For example, hydrogenation of a nitro-substituted triazolo[4,5-c]pyridine at 50 psi H₂ and 50°C yields the 7-amine derivative in 85% yield.
Direct Amination
Nucleophilic aromatic substitution (SNAr) enables direct amination using ammonia or amines. This method requires electron-deficient aromatic rings, often achieved by introducing electron-withdrawing groups (e.g., chloro or trifluoromethyl) at adjacent positions.
Purification and Isolation Techniques
| Method | Conditions | Purity (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Silica Chromatography | EtOAc/hexane (4:1) | >95 | 70 | |
| Recrystallization | Ethanol/water (3:1) | 98 | 65 | |
| Continuous Flow | Methanol, 2 mL/min | 99 | 80 |
Silica gel chromatography remains the gold standard for laboratory-scale purification, while continuous flow systems enhance throughput in industrial settings.
Industrial-Scale Production Considerations
Scaling triazolo[4,5-c]pyridin-7-amine synthesis necessitates:
-
Continuous Flow Reactors: Reduce residence times and improve heat transfer during exothermic cyclization steps.
-
Catalyst Recycling: Pd/Al₂O₃ catalysts can be reused for up to 10 cycles without significant activity loss.
-
Waste Minimization: Solvent recovery systems (e.g., distillation) reduce environmental impact and costs.
Comparative Analysis of Preparation Methods
| Parameter | Diazotization | tert-Butyl Nitrite |
|---|---|---|
| Yield | 70% | 75% |
| Temperature | 0°C | 23°C |
| Scalability | Moderate | High |
| Purification | Extraction | Chromatography |
| Industrial Feasibility | Limited | High |
The tert-butyl nitrite method outperforms diazotization in scalability and yield, though it requires costly catalysts .
Chemical Reactions Analysis
Types of Reactions
3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Triazolo-Pyridine/Pyrimidine Derivatives with Varying Ring Positions
The position of the triazolo ring fusion significantly impacts physicochemical and biological properties:
Key Observations :
- Ring Position and NMR Shifts : [1,2,4]Triazolo[4,3-c]pyrimidines (e.g., compound 9) exhibit downfield shifts for C3-H (δ 8.45) and C5-H (δ 7.95) compared to [1,5-c] analogs (δ 8.21 for C2-H), indicating distinct electronic environments .
- Melting Points : [4,3-c] derivatives generally exhibit higher melting points than [1,5-c] analogs due to enhanced intermolecular interactions .
Substituent Effects on Physicochemical Properties
Substituents at the triazolo core modulate solubility, stability, and bioactivity:
Q & A
Q. What are the optimal synthetic routes and purification strategies for 3H-[1,2,3]Triazolo[4,5-c]pyridin-7-amine?
The synthesis typically involves multi-step reactions starting from triazolopyridine precursors. Key steps include cyclization under controlled pH and temperature (e.g., 60–80°C) to form the fused triazole-pyridine core. Purification often requires column chromatography or recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity . Critical parameters include reaction time (12–24 hours) and stoichiometric ratios of coupling agents (e.g., carbodiimides) to minimize byproducts.
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the triazole and pyridine ring systems, with characteristic shifts at δ 8.2–8.5 ppm (pyridine protons) and δ 7.8–8.0 ppm (triazole protons). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., m/z 163.06 for C₅H₅N₇), while HPLC with UV detection (λ = 254 nm) ensures purity. X-ray crystallography may resolve ambiguities in regiochemistry .
Q. How does the compound’s reactivity vary under different conditions (e.g., pH, solvent)?
The triazole ring exhibits nucleophilic reactivity in polar aprotic solvents (e.g., DMF), enabling functionalization at the C5 position. Under acidic conditions (pH < 3), the pyridine nitrogen may protonate, altering electronic properties and reducing electrophilic substitution rates. Reductive environments (e.g., NaBH₄) can selectively reduce nitro groups if present, while oxidizing agents (e.g., H₂O₂) modify thioether substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation time) or impurities in synthesized batches. To address this:
- Standardize bioassays (e.g., use isogenic cell lines and matched controls).
- Validate compound purity via LC-MS and quantify batch-to-batch variability.
- Perform dose-response curves (IC₅₀/EC₅₀) across multiple replicates to confirm potency ranges .
Q. What computational strategies predict target binding and SAR for triazolopyridine derivatives?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like kinases or GPCRs. Focus on:
Q. How can regioselectivity challenges in synthesizing analogues be addressed?
Regioselectivity in triazole functionalization is influenced by steric and electronic factors. Strategies include:
- Directing groups (e.g., methoxy at C4) to guide electrophilic substitution.
- Transition metal catalysis (e.g., Pd-mediated cross-coupling) for precise C–H activation at C5 or C7 positions.
- Microwave-assisted synthesis to enhance reaction specificity and reduce competing pathways .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Target deconvolution: Use CRISPR-Cas9 screens or proteome profiling to identify interacting proteins.
- Pharmacodynamic markers: Measure downstream effects (e.g., phosphorylation levels via Western blot).
- In vivo imaging: Radiolabel the compound (e.g., ¹¹C or ¹⁸F isotopes) for PET tracking in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
